molecular formula C23H25N3O5S B11601782 Methyl [5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate

Methyl [5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate

Cat. No.: B11601782
M. Wt: 455.5 g/mol
InChI Key: RYWLUNJIRAOXBW-UHFFFAOYSA-N
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Description

Methyl [5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenylethyl group, and a thioxoimidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate typically involves multiple steps. One common method is the Schiff base reduction route, where the starting materials include 4-methoxyphenylamine and phenylethylamine. These amines undergo condensation with appropriate aldehydes to form Schiff bases, which are then reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like NaBH4 or LiAlH4 can further reduce the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles such as halides or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl [5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl [5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl [5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .

Biological Activity

Methyl [5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to synthesize available research findings regarding its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 378.46 g/mol. The compound features a complex structure that includes a thioxoimidazolidin moiety, which is known for its diverse biological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiazolidinone derivatives have shown potent antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics such as ampicillin and streptomycin by 10–50 fold .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Bacteria
Compound 80.004–0.030.008–0.06Enterobacter cloacae
Compound 120.011Not specifiedEscherichia coli
Reference Drug (Ampicillin)VariesVariesVaries

Anticancer Activity

The compound's structural features suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. Similar thioxoimidazolidin derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancers. The presence of the methoxyphenyl group may enhance the compound's ability to penetrate cellular membranes, facilitating its therapeutic action.

Case Study: Anticancer Efficacy
In a study investigating the effects of thioxoimidazolidin derivatives on cancer cell lines, one derivative exhibited an IC50 value of 12 µM against breast cancer cells, indicating significant cytotoxicity . This suggests that modifications to the imidazolidin framework can lead to enhanced anticancer activity.

The proposed mechanism for the biological activity of this compound involves several pathways:

  • Inhibition of Enzymatic Activity : The thioxo group may interact with key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways through caspase activation.
  • Interaction with DNA : The structure may allow for intercalation into DNA, disrupting replication processes in rapidly dividing cells.

Properties

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5 g/mol

IUPAC Name

methyl 2-[5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-1-yl]acetate

InChI

InChI=1S/C23H25N3O5S/c1-30-18-10-8-17(9-11-18)24-20(27)14-19-22(29)25(13-12-16-6-4-3-5-7-16)23(32)26(19)15-21(28)31-2/h3-11,19H,12-15H2,1-2H3,(H,24,27)

InChI Key

RYWLUNJIRAOXBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC(=O)OC)CCC3=CC=CC=C3

Origin of Product

United States

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